molecular formula C26H20O2 B1590868 4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol CAS No. 919789-77-8

4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol

Cat. No.: B1590868
CAS No.: 919789-77-8
M. Wt: 364.4 g/mol
InChI Key: OXBSSBYVVMIMMP-UHFFFAOYSA-N
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Description

4,4’-(2,2-Diphenylethene-1,1-diyl)diphenol is an organic compound with the molecular formula C26H20O2. It is known for its role as a synthetic intermediate in the production of aggregation-induced emission dyes. This compound is characterized by its two phenol groups attached to a diphenylethene core, making it a versatile building block in organic synthesis.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-(2,2-Diphenylethene-1,1-diyl)diphenol can be synthesized through a multi-step process involving the reaction of benzaldehyde derivatives with phenol under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the diphenylethene core. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of 4,4’-(2,2-Diphenylethene-1,1-diyl)diphenol may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

4,4’-(2,2-Diphenylethene-1,1-diyl)diphenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form diphenylethene derivatives using reducing agents like sodium borohydride.

    Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions with halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Diphenylethene derivatives.

    Substitution: Halogenated or alkylated phenol derivatives.

Scientific Research Applications

4,4’-(2,2-Diphenylethene-1,1-diyl)diphenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential use in bioimaging and biosensing due to its fluorescence properties.

    Medicine: Explored for its potential as a therapeutic agent in drug delivery systems.

    Industry: Utilized in the production of dyes, pigments, and optical materials.

Comparison with Similar Compounds

4,4’-(2,2-Diphenylethene-1,1-diyl)diphenol can be compared with other similar compounds such as:

    1,1,2,2-Tetraphenylethene: Known for its strong aggregation-induced emission properties.

    4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol: Similar structure but different substitution pattern, leading to varied chemical reactivity and applications.

    4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzoic acid: Used in the synthesis of coordination polymers and metal-organic frameworks.

The uniqueness of 4,4’-(2,2-Diphenylethene-1,1-diyl)diphenol lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-[1-(4-hydroxyphenyl)-2,2-diphenylethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20O2/c27-23-15-11-21(12-16-23)26(22-13-17-24(28)18-14-22)25(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-18,27-28H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBSSBYVVMIMMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20580177
Record name 4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20580177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919789-77-8
Record name 4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20580177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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